molecular formula C15H22O2 B14159451 3-Phenylpropyl 2-ethylbutanoate CAS No. 6315-08-8

3-Phenylpropyl 2-ethylbutanoate

Cat. No.: B14159451
CAS No.: 6315-08-8
M. Wt: 234.33 g/mol
InChI Key: RIIHSWLVNNRVOK-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenylpropyl group and an ethylbutanoate group. It is used in various applications, including the fragrance industry, due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2-ethylbutanoate typically involves the esterification reaction between 3-phenylpropanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-Phenylpropanol+2-Ethylbutanoic AcidH2SO43-Phenylpropyl 2-ethylbutanoate+H2O\text{3-Phenylpropanol} + \text{2-Ethylbutanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Phenylpropanol+2-Ethylbutanoic AcidH2​SO4​​3-Phenylpropyl 2-ethylbutanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpropanol and 2-ethylbutanoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 3-Phenylpropanol and 2-Ethylbutanoic Acid.

    Reduction: 3-Phenylpropanol and 2-Ethylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Phenylpropyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential as a fragrance compound in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. The ester bond in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: Commonly used as a solvent and has a fruity odor.

    Methyl Butyrate: Known for its apple-like smell and used in flavorings.

    Isopropyl Butyrate: Has a rum-like odor and is used in perfumes.

Uniqueness

3-Phenylpropyl 2-ethylbutanoate is unique due to its specific combination of a phenylpropyl group and an ethylbutanoate group, which imparts a distinct aromatic profile. This makes it particularly valuable in the fragrance industry compared to other esters with simpler structures.

Properties

CAS No.

6315-08-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpropyl 2-ethylbutanoate

InChI

InChI=1S/C15H22O2/c1-3-14(4-2)15(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3

InChI Key

RIIHSWLVNNRVOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

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